2',3',5'-Tri-O-acetyladenosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

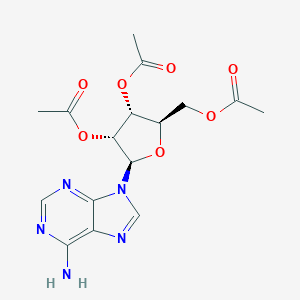

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-57-7 |

Source

|

| Record name | 2',3',5'-Tri-O-acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

2',3',5'-Tri-O-acetyladenosine: A Technical Guide to its Function as a Cell-Permeable Adenosine Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the function and application of 2',3',5'-Tri-O-acetyladenosine. This synthetic nucleoside analog serves as a crucial research tool, functioning as a cell-permeable prodrug that effectively delivers adenosine into the intracellular environment. Herein, we detail its mechanism of action, summarize its physicochemical properties, provide detailed experimental protocols for its use and analysis, and illustrate the downstream signaling pathways activated by its metabolic product, adenosine.

Core Function and Mechanism of Action

This compound is a derivative of the endogenous nucleoside adenosine, modified with acetyl groups at the 2', 3', and 5' positions of the ribose moiety. This structural modification is key to its primary function. The acetyl groups mask the polar hydroxyl groups of the ribose sugar, significantly increasing the lipophilicity of the molecule. This enhanced lipophilicity allows this compound to passively diffuse across the lipid bilayer of cell membranes, a feat that is inefficient for the more polar adenosine molecule.

Once inside the cell, the acetyl groups are rapidly hydrolyzed by ubiquitous intracellular esterases. This enzymatic cleavage removes the acetyl groups, releasing unmodified adenosine and acetic acid as a byproduct. The liberated adenosine is then free to interact with its intracellular and extracellular targets, most notably the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), thereby initiating a cascade of downstream signaling events. This two-step process of cell entry and subsequent activation makes this compound an invaluable tool for studying the physiological and pathophysiological roles of adenosine in a variety of in vitro and in vivo experimental settings.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is provided in the table below. It is important to note that direct quantitative data on the receptor binding affinity and functional potency (e.g., EC50, IC50) of the tri-acetylated form is limited, as its activity is contingent on its conversion to adenosine. The efficacy of this compound is therefore dependent on the rate of intracellular hydrolysis, which can vary between different cell types.

| Property | Value |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |

| Molecular Formula | C₁₆H₁₉N₅O₇ |

| Molecular Weight | 393.35 g/mol |

| CAS Number | 7387-57-7 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, and alcohols |

| Mechanism of Action | Cell-permeable prodrug of adenosine |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol for Assessing Intracellular Conversion to Adenosine via HPLC

This protocol allows for the quantification of intracellular adenosine levels following treatment with this compound.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium hydroxide (KOH) for neutralization

-

High-performance liquid chromatography (HPLC) system with UV detector

-

C18 reversed-phase HPLC column

-

Mobile phase: e.g., 0.1 M KH₂PO₄, 4 mM tetrabutylammonium bisulfate, pH 6.0, with a methanol gradient.[1]

-

Adenosine standard solutions

Procedure:

-

Cell Culture: Plate cells at a desired density in culture plates and allow them to adhere and grow overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time points. Include an untreated control group.

-

Cell Lysis and Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 0.4 M PCA to the cells to lyse them and precipitate proteins.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding KOH. The amount of KOH should be predetermined to bring the pH to a neutral range.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at high speed for 10 minutes at 4°C to pellet the salt.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of adenosine.

-

Determine the concentration of adenosine in the samples by comparing their peak areas to the standard curve.

-

Normalize the adenosine concentration to the total protein content or cell number of the original sample.

-

Protocol for cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in adenosine A2A and A2B receptor signaling.[4]

Materials:

-

This compound

-

A cell line expressing the adenosine receptor of interest (e.g., A2A or A2B).

-

Cell culture medium and supplements

-

Stimulation buffer (e.g., HBSS)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Reference adenosine receptor agonist (e.g., NECA).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density optimized for the assay. Allow the cells to attach overnight.[5]

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in stimulation buffer containing a fixed concentration of a PDE inhibitor.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells and wash gently with PBS.

-

Add the prepared compound dilutions to the wells. Include wells with stimulation buffer and PDE inhibitor only as a negative control, and wells with a reference agonist for a positive control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for intracellular conversion and receptor activation.[4]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit's protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Signaling Pathways and Visualizations

The primary function of this compound is to elevate intracellular adenosine levels, which in turn activates adenosine receptors. Below are diagrams of the canonical signaling pathways for each of the four adenosine receptor subtypes.

Applications in Research and Drug Development

The ability of this compound to bypass the limitations of adenosine's poor cell permeability makes it a valuable tool in several research areas:

-

Studying Adenosine Receptor Function: It allows for the controlled activation of adenosine receptors in cell culture models to investigate their role in various physiological processes, including neurotransmission, cardiovascular regulation, and inflammation.

-

Neuroprotection Research: Adenosine is known to have neuroprotective effects. This compound can be used in models of neurodegenerative diseases and ischemic injury to explore the therapeutic potential of elevating intracellular adenosine levels.

-

Cardiovascular Research: As adenosine is a potent vasodilator and cardiac modulator, its triacetylated prodrug is employed in studies of cardiovascular function and disease, such as in isolated organ bath experiments to assess vasodilation.[6]

-

Anti-inflammatory and Immunomodulatory Studies: Adenosine plays a complex role in regulating immune responses. This compound is used to investigate the impact of adenosine signaling on immune cell function and inflammatory pathways.

-

Cancer Research: Emerging evidence suggests a role for adenosine in the tumor microenvironment. This compound can be used to study the effects of adenosine receptor activation on cancer cell proliferation, apoptosis, and angiogenesis.[6]

Conclusion

This compound is a well-established and effective tool for researchers studying the multifaceted roles of adenosine. Its function as a cell-permeable prodrug provides a reliable method for increasing intracellular adenosine concentrations and activating adenosine receptors in a controlled manner. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the design and interpretation of experiments utilizing this important chemical probe. As research into the therapeutic potential of modulating adenosine signaling continues, this compound will remain a cornerstone compound for in vitro and preclinical investigations.

References

- 1. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

Synthesis and Characterization of 2',3',5'-Tri-O-acetyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2',3',5'-Tri-O-acetyladenosine, a key intermediate in the synthesis of various nucleoside analogs. This document outlines detailed experimental protocols, summarizes key analytical data, and presents logical workflows for the production and quality control of this compound.

Introduction

This compound is a protected form of the nucleoside adenosine, where the hydroxyl groups on the ribose sugar are acetylated. This protection strategy is crucial in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. By masking the reactive hydroxyl groups, chemists can achieve selective modifications at other positions of the adenosine molecule, such as the purine base. This controlled reactivity is fundamental in the synthesis of a wide array of adenosine analogs, which are investigated for their potential as antiviral, anticancer, and cardiovascular agents.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct acetylation of adenosine using acetic anhydride in the presence of a base, typically pyridine.[2][3] An alternative method utilizes N-acetylimidazole in an aqueous medium.[4]

Experimental Protocol: Acetylation using Acetic Anhydride and Pyridine

This protocol is adapted from established procedures for O-acetylation of nucleosides.[5]

Materials:

-

Adenosine

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dry Methanol (MeOH)

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve adenosine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of adenosine) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (at least 3.0 equivalents, one for each hydroxyl group) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol at 0°C.

-

Remove the solvents under reduced pressure (co-evaporate with toluene to remove residual pyridine).

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉N₅O₇ | [4][6][7] |

| Molecular Weight | 393.35 g/mol | [4][6][7] |

| Appearance | White to off-white solid | |

| Melting Point | 168-170 °C | |

| Solubility | Soluble in Chloroform, DMSO, and Methanol | [8] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. While a complete, assigned spectrum for the final product was not found in a single source, data from related compounds and general knowledge of nucleoside chemistry allow for the prediction of key chemical shifts.

-

¹H NMR: Expected signals include those for the protons of the adenine base (H-2 and H-8), the anomeric proton of the ribose (H-1'), other ribose protons (H-2', H-3', H-4', H-5'), and the methyl protons of the three acetyl groups.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the purine ring, the ribose sugar, and the carbonyl and methyl carbons of the acetyl groups.[9][10]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a common technique.

-

Expected [M+H]⁺: 394.1357 m/z

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H stretching (from the amino group of adenine)

-

C=O stretching (from the acetyl groups)

-

C-O stretching (from the ester and ether linkages)

-

Aromatic C=C and C=N stretching (from the purine ring)

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization and purity assessment of synthesized this compound.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a wide range of modified nucleosides. Its protected nature allows for selective chemical transformations on the adenine base, leading to the creation of novel compounds with potential therapeutic applications. These derivatives are often explored for their efficacy as:

-

Antiviral agents: By interfering with viral replication processes.

-

Anticancer agents: By inhibiting cell proliferation or inducing apoptosis in cancer cells.

-

Cardiovascular drugs: By interacting with adenosine receptors to modulate heart rate and blood flow.

The ability to synthesize and purify high-quality this compound is therefore a critical first step in the discovery and development of new nucleoside-based therapeutics.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via acetylation with acetic anhydride and pyridine offers a reliable method for its preparation. The summary of its physicochemical and spectroscopic properties, along with the outlined characterization workflow, provides a robust framework for ensuring the quality and identity of the synthesized compound. As a key intermediate in the synthesis of medicinally important nucleoside analogs, a thorough understanding of the synthesis and characterization of this compound is essential for researchers and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A convenient synthesis of this compound and -uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2',3',5'-Tri-O-acetyl-D-adenosine | 7387-57-7 [chemicalbook.com]

- 9. The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of acetylated adenosine analogs

An In-depth Technical Guide on the Biological Activity of Acetylated Adenosine Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of acetylated adenosine analogs. Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2] These receptors are promising therapeutic targets for a wide range of conditions, including cardiovascular, inflammatory, and neurodegenerative diseases, as well as cancer.[2] However, the therapeutic utility of adenosine itself is limited by its short half-life of approximately one second in circulation, as it is rapidly metabolized by enzymes like adenosine deaminase and adenosine kinase.[3]

The development of adenosine analogs aims to overcome this limitation.[3] Acetylation, the process of introducing an acetyl functional group, is a key chemical modification in the synthesis of these analogs. It is often used to protect the hydroxyl groups on the ribose sugar during synthesis or to modify the final compound's pharmacological properties, potentially creating prodrugs with improved bioavailability.[1][4][5] This guide details the structure-activity relationships, quantitative biological data, experimental protocols, and key signaling pathways associated with acetylated adenosine analogs.

Synthesis of Acetylated Adenosine Analogs

The synthesis of acetylated adenosine analogs typically involves using acetyl groups as temporary protecting groups for the reactive hydroxyl moieties on the ribose ring (at the 2', 3', and 5' positions). This strategy allows for selective modifications at other positions of the adenosine scaffold, such as the N⁶ or C2 positions of the adenine base.

A common synthetic route starts with the peracetylation of adenosine or a precursor like 6-chloropurine riboside using acetic anhydride.[1][5] Once the ribose is protected, further modifications can be carried out. For instance, N⁶-substituted analogs can be prepared through nucleophilic substitution reactions.[2] Subsequent deprotection (deacetylation) yields the final desired analog. In some cases, the acetyl group is part of the final molecule, intended to modulate its biological activity. For example, N-acetylation of an aminobenzyl derivative has been performed using acetic anhydride to explore structure-activity relationships at adenosine receptors.[6]

Caption: A generalized workflow for the synthesis of adenosine analogs using acetylation as a key protection strategy.

Biological Activity and Structure-Activity Relationships

Acetylated adenosine analogs exhibit a wide range of biological activities, primarily through their interaction with the four adenosine receptor subtypes. Generally, adenosine analogs function as smooth muscle vasodilators and have demonstrated potential in inhibiting cancer progression.[7][8] The nature and position of the acetyl group, or its use as a protecting group for other modifications, significantly influence receptor affinity and selectivity.

-

A₃ Adenosine Receptor (A₃AR): The A₃AR is a key target for developing anti-inflammatory, cardioprotective, and anti-cancer agents.[1][9] The introduction of an acetamido group at the N⁶ position can have complex effects on A₃AR activity. For example, one study synthesized a 3-acetamidobenzyl derivative which demonstrated an unfavorable interaction at the A₃ receptor site.[6] However, despite reduced potency, this modification resulted in a compound that was 72-fold selective for the A₃ receptor over the A₁ receptor and 24-fold selective over the A₂A receptor.[6] This highlights that even modifications that decrease overall affinity can be useful for achieving receptor selectivity.

-

A₁ and A₂A Adenosine Receptors: The same 3-acetamido group that showed unfavorable interactions at the A₃ receptor was also found to be unfavorable at A₁ and A₂A receptors, suggesting that this particular modification generally reduces affinity across these receptor subtypes.[6] The development of selective agonists for these receptors often involves modifications at other positions, while acetylation of the ribose is used as a synthetic tool.

The primary signaling mechanism for adenosine receptors involves the modulation of adenylyl cyclase activity. A₁ and A₃ receptors typically couple to Gᵢ proteins to inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, A₂A and A₂B receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production.[3]

Caption: Canonical signaling pathways for the four adenosine receptor subtypes, modulating cAMP levels.

Quantitative Data on Acetylated and Related Adenosine Analogs

The following table summarizes the binding affinities and selectivity of representative adenosine analogs, including an acetylated derivative, at human adenosine receptors. This data is critical for understanding the structure-activity relationships that guide drug design.

| Compound | Receptor Target | Ki (nM) | Selectivity | Reference |

| 2-O-(indole-substituted)-adenosine analog (11 ) | hA₃AR | 111 | Not specified | [1] |

| 3-Acetamido-N⁶-benzyladenosine-5′-uronamide (19 ) | A₃AR | --- | 72-fold vs. A₁; 24-fold vs. A₂A | [6] |

| N⁶-Cyclopentyladenosine (CPA) | A₁AR | --- | 400–800-fold selective for A₁ | [10] |

| CGS 21680 | A₂AAR | 21 | 140-fold selective for A₂A | [10] |

| MRS3558 | hA₃AR | <10 | Highly selective for A₃ | [3] |

Note: Data for non-acetylated but structurally relevant and highly selective compounds are included for comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of adenosine analogs.

Protocol 1: General Synthesis of 2-O-Alkyl-Substituted Adenosine Analogs

This protocol describes a multi-step synthesis where acetylation is used to protect the ribose moiety.

-

Protection: Start with 2-amino-6-chloropurine riboside, which is converted into 6-chloro-2-hydroxy-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine by reaction with an acetylating agent like acetic anhydride in pyridine.[1]

-

Alkylation: React the hydroxyl group at the C2 position of the purine ring with various indole iodides in the presence of caesium carbonate to yield the 2-O-alkylated intermediate.[1]

-

Deprotection and Amination: Perform a simultaneous removal of the acetyl protecting groups and amination at the C6 position by treating the intermediate with ammonium hydroxide solution. This one-pot reaction yields the final 2-O-alkyl-substituted adenosine analogs.[1]

-

Purification: Purify the final compounds using standard techniques such as column chromatography or crystallization.

-

Characterization: Confirm the structure of the synthesized compounds using analytical methods like ¹H NMR, mass spectrometry, and elemental analysis.[11]

Protocol 2: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

-

Membrane Preparation: Use membranes from a stable cell line (e.g., Chinese Hamster Ovary - CHO) engineered to express a high density of a single human adenosine receptor subtype (e.g., hA₁AR, hA₂AAR, or hA₃AR).[9]

-

Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).

-

Incubation: In a microplate, combine the cell membranes, a specific radioligand (e.g., [³H]CPA for A₁, [³H]CGS 21680 for A₂A, or [¹²⁵I]AB-MECA for A₃), and varying concentrations of the unlabeled test compound.[9][12]

-

Equilibration: Incubate the mixture for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: A typical workflow for the discovery and evaluation of novel acetylated adenosine analogs.

References

- 1. Synthesis of adenosine analogues with indole moiety as human adenosine A3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2066685B1 - Novel 2',3'-methylidene acetyl adenosine prodrugs for use as prodrugs for adenosine receptor agonists - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Design, synthesis and biological activity evaluation of adenosine analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 2',3',5'-Tri-O-acetyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of 2',3',5'-Tri-O-acetyladenosine, a synthetic adenosine analog. Given the limited direct research on the parent compound, this guide draws upon comprehensive studies of its close structural analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117/IMM-H007), to provide a detailed understanding of its expected absorption, distribution, metabolism, and excretion (ADME) profile. The primary metabolic transformation involves the hydrolysis of the acetyl groups, releasing the active therapeutic agent, adenosine.

Overview of Metabolic Transformation

This compound is designed as a prodrug to enhance the bioavailability of adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose moiety, increasing its lipophilicity and facilitating cell membrane permeability. Following administration, it is anticipated to undergo rapid deacetylation by esterases present in the blood and tissues to yield adenosine.

The metabolic pathway of the analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, has been extensively studied in preclinical models, revealing a series of biotransformations. These include deacetylation, hydrolysis of the glycosidic bond, oxidation, and subsequent phase II conjugation reactions like glucuronidation and sulfation.[1][2]

Pharmacokinetic Profile

Table 1: Pharmacokinetic Parameters of IMM-H007 and its Metabolites in Hamsters Following Oral Administration [3]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| IMM-H007 | 15.2 ± 4.5 | 0.5 | 25.8 ± 7.9 | 1.8 ± 0.5 |

| M1 | 489.6 ± 121.7 | 1.0 | 1572.4 ± 456.3 | 2.5 ± 0.8 |

| MP | 1875.3 ± 562.1 | 2.0 | 9876.5 ± 2134.7 | 3.1 ± 0.9 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. M1 is the deacetylated metabolite, and MP is a phosphorylated metabolite.

Metabolic Pathways

The metabolism of the analog 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine involves both phase I and phase II reactions, leading to the formation of several metabolites.[1][2]

Phase I Metabolism

The initial and primary metabolic reactions are the hydrolysis of the acetyl esters and the glycosidic bond.

-

Deacetylation: The three acetyl groups are removed by esterases to yield the corresponding adenosine analog.

-

Hydrolysis: The glycosidic bond between the ribose and the adenine base can be cleaved, resulting in the formation of the adenine derivative.

-

Oxidation: The adenine ring can undergo oxidation, for instance, at the C-8 position.[1][2]

Phase II Metabolism

The metabolites from phase I reactions can undergo further conjugation.

-

Glucuronidation: Glucuronic acid can be attached to hydroxyl groups.

-

Sulfonylation: A sulfonate group can be added to hydroxyl groups.

Caption: Proposed metabolic pathway of a close structural analog.

Experimental Protocols

The following are summaries of methodologies employed in the study of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine metabolism, which are applicable for investigating this compound.

In Vivo Pharmacokinetic Study in Hamsters[3]

-

Animal Model: Male Syrian golden hamsters.

-

Drug Administration: Oral gavage of IMM-H007.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was separated by centrifugation. Proteins were precipitated using acetonitrile.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the simultaneous quantification of the parent drug and its metabolites.

-

Chromatography: A C18 column was used for separation with a gradient mobile phase of acetonitrile and water containing formic acid.

-

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode using selected reaction monitoring (SRM).

Caption: Experimental workflow for a typical pharmacokinetic study.

Metabolite Identification in Rat Urine[2]

-

Animal Model: Male Wistar rats.

-

Drug Administration: Oral gavage of WS070117.

-

Sample Collection: Urine was collected over 24 hours.

-

Sample Preparation: Urine samples were centrifuged and the supernatant was dried and reconstituted in methanol.

-

Analytical Methods:

-

High-performance liquid chromatography with diode array detection (HPLC-DAD) for initial separation and detection.

-

Electrospray ionization mass spectrometry (ESI-MS) for molecular weight determination.

-

Off-line microprobe Nuclear Magnetic Resonance (NMR) for structural elucidation of isolated metabolites.

-

-

Chromatography: A C18 column with a methanol/water gradient was used for separation.

Adenosine Signaling Pathways

Upon deacetylation, the liberated adenosine exerts its physiological effects by activating adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors that modulate the activity of adenylyl cyclase and other signaling effectors.

-

A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

The activation of these pathways mediates a wide range of physiological responses, including vasodilation, anti-inflammatory effects, and neurotransmission modulation.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3',5'-Tri-O-acetyladenosine: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of 2',3',5'-Tri-O-acetyladenosine. Initially synthesized as a protected intermediate in the burgeoning field of nucleoside chemistry, this acetylated analog of adenosine has become a valuable tool in biomedical research, primarily for its role as a cell-permeable prodrug of adenosine. This document details its historical context, key synthetic methodologies with explicit experimental protocols, and its application in studying adenosine-mediated signaling pathways. Quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its properties and utility.

Introduction

This compound is a synthetic derivative of the endogenous nucleoside adenosine, in which the hydroxyl groups of the ribose moiety at the 2', 3', and 5' positions are protected by acetyl groups. This modification renders the molecule more lipophilic, thereby enhancing its ability to cross cellular membranes. Once inside the cell, endogenous esterases hydrolyze the acetyl groups, releasing adenosine to exert its physiological effects. This prodrug approach allows for the controlled delivery of adenosine to intracellular and extracellular environments, bypassing the challenges associated with the rapid metabolism and short half-life of adenosine itself. This guide explores the journey of this compound from a synthetic curiosity to a valuable research tool.

Discovery and History

The precise moment of the first synthesis of this compound is not documented in a singular "discovery" paper. Its emergence is intrinsically linked to the foundational work on the structure and synthesis of nucleic acids in the mid-20th century. The pioneering research of Phoebus Levene and his contemporaries in the 1930s, which elucidated the fundamental structure of nucleosides, paved the way for their chemical modification.

The subsequent decades, particularly the 1950s and 1960s, witnessed a surge in the chemical synthesis of nucleotides and polynucleotides, most notably in the laboratory of Nobel laureate Har Gobind Khorana. During this era, the use of protecting groups, such as acetyl esters, became a standard and essential strategy to achieve regioselective reactions on the sugar moieties of nucleosides. It is highly probable that this compound was first synthesized during this period as a crucial, albeit unheralded, intermediate in the assembly of more complex nucleic acid chains.

A significant milestone in its documented history is the 1971 publication by F. J. Rajabalee, which described a "convenient synthesis" of this compound.[1] This suggests that while the compound was already known and in use, Rajabalee's method offered a more efficient or practical route for its preparation, making it more accessible to the broader scientific community. Since then, it has been widely used as a precursor for the synthesis of a variety of adenosine analogs and as a tool to study adenosine signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7387-57-7 | [2] |

| Molecular Formula | C₁₆H₁₉N₅O₇ | [2] |

| Molecular Weight | 393.35 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 168-170 °C | [4] |

| Solubility | Soluble in DMSO, DMF, and methanol | [5] |

| Storage | -20°C, protect from light | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved by the acetylation of adenosine. Several methods have been reported, with the most common employing acetic anhydride in the presence of a base, such as pyridine.

Acetic Anhydride and Pyridine Method

This is a widely used and generally effective method for the per-O-acetylation of nucleosides. Pyridine acts as both the solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.

Experimental Protocol:

-

Dissolution: Dissolve adenosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen). The concentration can vary, but a common range is 0.1-0.5 M.

-

Addition of Acetylating Agent: Cool the solution in an ice bath (0°C) and slowly add acetic anhydride (at least 3 equivalents, often a slight excess is used per hydroxyl group) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up: Remove the solvents under reduced pressure. The residue can be co-evaporated with toluene to remove residual pyridine. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer sequentially with a weak acid (e.g., 5% HCl or saturated NH₄Cl solution) to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield pure this compound.[6]

"Acid Acetylation" Method

This method, as described in early literature, involves the use of acetic anhydride in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Mixture: To a solution of adenosine in acetic acid, add acetic anhydride and a catalytic amount of an acid chloride (e.g., acetyl chloride).

-

Reaction: Stir the mixture at room temperature for several hours.

-

Work-up and Purification: The work-up and purification steps are similar to the acetic anhydride and pyridine method, involving neutralization, extraction, and chromatographic purification.[7]

Experimental Workflow for Synthesis and Purification:

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its function as a prodrug of adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose, increasing its lipophilicity and allowing it to readily diffuse across cell membranes.

Intracellular Conversion to Adenosine

Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bonds, releasing free adenosine. This intracellularly generated adenosine can then act on its various targets.

Hydrolysis Workflow:

Caption: The process of intracellular conversion of this compound to adenosine.

Adenosine Signaling Pathways

The released adenosine can then interact with four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes.

-

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The modulation of cAMP levels by adenosine receptor activation triggers a cascade of downstream signaling events that ultimately mediate the physiological effects of adenosine, including regulation of heart rate, neurotransmission, inflammation, and apoptosis.

Adenosine Receptor Signaling Pathways:

Caption: An overview of the signaling cascades initiated by adenosine binding to its receptors.

Quantitative Biological Data

Direct quantitative data on the binding affinity (Kᵢ or Kₔ) or functional activity (IC₅₀ or EC₅₀) of this compound at adenosine receptors is scarce in the literature. This is because it is considered a prodrug, and its biological effects are attributed to the released adenosine. The rate of hydrolysis to adenosine is a more relevant parameter for its pharmacological activity. Studies on derivatives of this compound have been conducted to evaluate their pharmacokinetic properties. For instance, the pharmacokinetics of 2',3',5'-tri-O-acetyl-N⁶-(3-hydroxylaniline)adenosine have been studied in hamsters, demonstrating its conversion to active metabolites.[8]

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development contexts:

-

Studying Adenosine Signaling: By providing a sustained release of adenosine within cells and tissues, it allows researchers to investigate the downstream effects of adenosine receptor activation in a more controlled manner than by applying adenosine directly, which is rapidly cleared.

-

Prodrug Development: It serves as a lead compound and a synthetic intermediate for the development of more sophisticated adenosine-based prodrugs with improved pharmacokinetic profiles and targeted delivery.

-

Chemical Synthesis: It remains a key intermediate in the synthesis of various adenosine analogs, where protection of the ribose hydroxyl groups is necessary to achieve selective modifications at other positions of the molecule.

Conclusion

From its origins as a protected nucleoside in the early days of nucleic acid chemistry, this compound has evolved into a widely used pharmacological tool. Its ability to efficiently deliver adenosine into cells has made it indispensable for studying the complex and multifaceted roles of adenosine in physiology and pathophysiology. As research into adenosine signaling continues to uncover new therapeutic targets, the utility of this compound and its derivatives in drug discovery and development is set to expand further. This guide has provided a detailed overview of its history, synthesis, and biological importance, offering a valuable resource for researchers in the field.

References

- 1. A convenient synthesis of this compound and -uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2′,3′,5’-Tri-O-acetyl-D-adenosine - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. 2′,3′,5′-Tri-O-acetyl adenosine | 7387-57-7 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2',3',5'-Tri-O-acetyladenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2',3',5'-Tri-O-acetyladenosine, a key intermediate in the synthesis of various nucleoside analogs and a prodrug form of adenosine. This document details its structural and chemical properties, including melting point, solubility, and spectral characteristics. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its relevance in the context of adenosine signaling pathways. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a synthetic derivative of the endogenous nucleoside adenosine. The acetylation of the hydroxyl groups on the ribose sugar moiety increases its lipophilicity, thereby enhancing its ability to cross cell membranes. In biological systems, it can be deacetylated to release adenosine, acting as a prodrug. This property makes it a valuable tool in studying the physiological and pathological roles of adenosine, as well as a starting material for the synthesis of various adenosine receptor agonists and antagonists with therapeutic potential. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₅O₇ | [1] |

| Molecular Weight | 393.35 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 168-170 °C | [2] |

Solubility

| Solvent | Solubility |

| Chloroform | Sparingly soluble |

| Methanol | Sparingly soluble |

| Dimethyl sulfoxide (DMSO) | Slightly soluble |

Spectroscopic Data

2.3.1. UV/Visible Spectroscopy

| Solvent | λmax (nm) |

| Ethanol | ~259 |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are characteristic chemical shifts (δ) in ppm from ¹H and ¹³C NMR spectra.

¹H NMR (in DMSO-d₆): [3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.83 | s | 6-NH |

| 8.52 | s | 8-H |

| 8.42 | s | 2-H |

| 6.27 | d | 1'-H |

| 6.06 | dd | 2'-H |

| 5.65 | dd | 3'-H |

| 4.43 | dd | 5'-Ha |

| 4.39 | m | 4'-H |

| 4.25 | dd | 5'-Hb |

| 2.12 | s | 3'-OCOCH₃ |

| 2.04 | s | 2'-OCOCH₃ |

| 2.01 | s | 5'-OCOCH₃ |

¹³C NMR (in DMSO-d₆): [4]

| Chemical Shift (ppm) | Assignment |

| 170.6 | C=O (acetyl) |

| 158.3 | C6 |

| 152.0 | C2 |

| 151.5 | C4 |

| 141.4 | C8 |

| 139.1 | C5 |

| 88.5 | C1' |

| 85.8 | C4' |

| 73.9 | C2' |

| 70.7 | C3' |

| 61.5 | C5' |

| 20.7-21.1 | CH₃ (acetyl) |

2.3.3. Infrared (IR) Spectroscopy

Characteristic peaks in the FTIR spectrum include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3100 | N-H stretching (amine) |

| ~1740 | C=O stretching (ester, acetyl) |

| ~1650 | C=N and C=C stretching (purine ring) |

| ~1230 | C-O stretching (ester, acetyl) |

Experimental Protocols

Synthesis of this compound

A general and convenient method for the synthesis of this compound involves the acetylation of adenosine.[5][6]

Materials:

-

Adenosine

-

Acetic anhydride

-

Pyridine

-

Ethanol

-

Ice bath

-

Stirring apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolve adenosine in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Purification by Column Chromatography

For higher purity, the product can be purified using silica gel column chromatography.[7]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of dichloromethane and methanol)

-

Chromatography column

-

Fraction collector

Procedure:

-

Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the eluent, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Biological Context and Signaling Pathways

This compound serves as a membrane-permeable prodrug of adenosine. Once inside the cell, it is believed to be deacetylated by intracellular esterases to release adenosine. Adenosine is a crucial signaling molecule that exerts its effects by binding to four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes.

The activation of these receptors triggers various downstream signaling cascades. For instance, A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors usually couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in cAMP levels. These signaling pathways modulate a wide range of cellular functions, including neurotransmission, inflammation, and cardiovascular function.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Adenosine Signaling Pathway

Caption: Simplified overview of the adenosine signaling pathway.

References

- 1. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′,3′,5′-Tri-O-acetyl adenosine | 7387-57-7 [sigmaaldrich.com]

- 3. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A convenient synthesis of this compound and -uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 2',3',5'-Tri-O-acetyladenosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyladenosine is a synthetic, acetylated derivative of the endogenous nucleoside adenosine. As an adenosine analog, it is utilized in biochemical research and medicinal chemistry to investigate the roles of adenosine signaling in various physiological and pathological processes. Adenosine analogs are known to exhibit a range of biological activities, including acting as smooth muscle vasodilators and inhibiting cancer progression. The acetyl groups in this compound enhance its lipophilicity, potentially facilitating its transport across cell membranes. While specific data for this compound is limited in publicly available literature, research on its derivatives, such as 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine, provides valuable insights into its potential mechanisms of action, particularly in the context of metabolic regulation and cancer cell signaling.

These application notes provide a comprehensive overview of the experimental use of this compound and its derivatives in cell culture, including detailed protocols, data presentation, and visualization of relevant signaling pathways.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following table summarizes the dose-dependent effects of a closely related derivative, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (referred to as WS010117 in a key study), on the activation of AMP-activated protein kinase (AMPK) in HepG2 human liver cancer cells.

| Compound | Cell Line | Parameter Measured | Concentration Range | Observed Effect | Reference |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine | HepG2 | AMPK Phosphorylation (Activation) | 0.01 - 10 µM | Dose-dependent increase in AMPK phosphorylation.[1] | [1] |

Experimental Protocols

The following protocols are based on established methodologies for handling adenosine analogs and the specific procedures described for the derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine. These can be adapted for the use of this compound in various cell culture experiments.

Protocol 1: General Procedure for Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for the cell line of interest

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations for your experiment.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Protocol 2: Treatment of HepG2 Cells and Analysis of AMPK Activation by Western Blot

This protocol is adapted from a study on 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine.[1]

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

6-well or 12-well cell culture plates

-

Working solutions of this compound (or its derivative)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in complete growth medium at 37°C in a humidified 5% CO2 incubator.

-

Seed HepG2 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

-

Cell Treatment:

-

Once the cells reach the desired confluency, remove the growth medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or the vehicle control.

-

Incubate the cells for the desired treatment time (e.g., 30 minutes to 24 hours).

-

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

-

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Working solutions of this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Signaling Pathways and Visualizations

Adenosine Receptor Signaling

This compound, as an adenosine analog, is expected to interact with adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity and other downstream effectors. The specific receptor subtype activated and the resulting signaling cascade can be cell-type dependent.

Caption: General Adenosine Receptor Signaling Pathways.

AMPK Signaling Pathway Activated by a this compound Derivative

The derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[1] This activation can lead to the inhibition of anabolic pathways and the stimulation of catabolic pathways, which can be a therapeutic strategy in metabolic diseases and cancer.

Caption: AMPK Signaling Pathway Activated by a Derivative.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for conducting cell-based assays with this compound.

Caption: General Experimental Workflow for Cell-Based Assays.

References

Application Notes and Protocols: Utilizing 2',3',5'-Tri-O-acetyladenosine in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyladenosine is a synthetic, cell-permeable prodrug of adenosine. Due to the addition of three acetyl groups to the ribose moiety, the molecule is more lipophilic than adenosine, which facilitates its passive diffusion across the cell membrane. Once inside the cell, the acetyl groups are rapidly removed by intracellular esterases, releasing adenosine. This strategy allows for the effective delivery of adenosine into the intracellular environment, bypassing the need for nucleoside transporters.

The resulting increase in intracellular adenosine concentration can significantly impact various cellular signaling pathways, most notably by serving as a substrate for adenosine kinase, leading to the production of adenosine monophosphate (AMP). The subsequent rise in the intracellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Consequently, this compound can be employed as a tool in cell-based assays to activate AMPK and other adenosine-responsive kinase pathways. This application note provides a framework for utilizing this compound to screen for inhibitors of these kinase signaling cascades.

Mechanism of Action

The primary mechanism of action of this compound in the context of kinase signaling is its intracellular conversion to adenosine and subsequent metabolic products. This process can be summarized in the following steps:

-

Cellular Uptake: The lipophilic this compound passively diffuses across the plasma membrane into the cytoplasm.

-

Intracellular Hydrolysis: Intracellular esterases cleave the three acetyl groups from the ribose sugar, releasing free adenosine.

-

Phosphorylation to AMP: Adenosine kinase (ADK) phosphorylates adenosine to produce adenosine monophosphate (AMP).

-

AMPK Activation: The increase in the intracellular AMP:ATP ratio leads to the allosteric activation of AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance.

Applications in Kinase Inhibitor Screening

The primary application of this compound in this context is as a cellular activator of the AMPK signaling pathway for the purpose of identifying inhibitors. This approach is valuable for discovering compounds that may inhibit AMPK directly or act on upstream or downstream components of the pathway.

Primary Application: High-throughput screening (HTS) for inhibitors of this compound-induced AMPK activation.

Secondary Applications:

-

Screening for inhibitors of other adenosine-responsive kinase pathways, such as the ERK and JNK pathways.

-

Studying the downstream consequences of AMPK activation and identifying compounds that modulate these effects.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Inhibitors of AMPK Activation

This protocol describes a cell-based assay to screen for compounds that inhibit the activation of AMPK induced by this compound. The readout is the phosphorylation of a downstream target of AMPK, Acetyl-CoA Carboxylase (ACC).

Materials:

-

Cell line expressing AMPK (e.g., HEK293, HepG2)

-

384-well clear-bottom, black-walled microplates

-

This compound (stock solution in DMSO)

-

Test compound library (in DMSO)

-

Positive control inhibitor (e.g., Compound C)

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibodies: Rabbit anti-phospho-ACC (Ser79), Mouse anti-total-ACC

-

Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)

-

DAPI nuclear stain

-

High-content imaging system or fluorescent plate reader

Procedure:

-

Cell Seeding: Seed cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Addition:

-

Using a liquid handler, add test compounds to the desired final concentration.

-

Include negative controls (DMSO vehicle) and positive controls (a known AMPK inhibitor like Compound C).

-

-

Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.

-

Stimulation: Add this compound to all wells (except for unstimulated controls) to a final concentration that elicits a robust phosphorylation of ACC (typically in the range of 50-100 µM, to be optimized).

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Wash the wells and read the plate on a high-content imager. Quantify the fluorescence intensity of phospho-ACC and normalize it to the total ACC signal.

Protocol 2: In-Cell Western for Hit Confirmation

This protocol provides a higher throughput method for confirming hits from the primary screen.

Materials:

-

Same as Protocol 1, but with IRDye® labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse).

-

Odyssey® Imaging System or similar infrared imager.

Procedure:

-

Follow steps 1-8 of Protocol 1.

-

Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the two IRDye® labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Imaging: Wash the wells and allow the plate to dry completely. Scan the plate on an Odyssey® imager at both 700 nm and 800 nm wavelengths.

-

Analysis: Quantify the integrated intensity in each channel. Calculate the ratio of the phospho-ACC signal (800 nm) to the total ACC signal (700 nm).

Protocol 3: Measurement of Intracellular Adenosine and AMP by LC-MS/MS

This protocol is to confirm that hit compounds are not simply preventing the conversion of this compound to adenosine and AMP.

Materials:

-

Cultured cells treated with test compounds and this compound.

-

Ice-cold 0.9% NaCl solution.

-

Ice-cold methanol.

-

LC-MS/MS system.

Procedure:

-

Culture and treat cells as in the primary screen.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold 0.9% NaCl.

-

Add ice-cold methanol to the cells and incubate at -20°C for 15 minutes.

-

Scrape the cells and collect the methanol extract.

-

-

Sample Preparation: Centrifuge the extract to pellet debris. Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze by LC-MS/MS to quantify the levels of adenosine and AMP.

Protocol 4: Intracellular Esterase Activity Assay

This protocol can be used to identify compounds that inhibit the initial hydrolysis of this compound.

Materials:

-

Cell lysate from the cell line used in the primary screen.

-

Esterase substrate (e.g., p-nitrophenyl acetate).

-

96-well plate.

-

Spectrophotometer.

Procedure:

-

Cell Lysate Preparation: Prepare a cell lysate in a non-denaturing buffer.

-

Assay:

-

Add cell lysate to the wells of a 96-well plate.

-

Add test compounds at various concentrations.

-

Add the esterase substrate (p-nitrophenyl acetate).

-

-

Measurement: Monitor the change in absorbance at 405 nm over time, which corresponds to the production of p-nitrophenol. Calculate the rate of reaction to determine esterase activity.

Data Presentation

Quantitative data from screening and follow-up experiments should be organized in tables for clear interpretation and comparison.

Table 1: Primary Screening Hit Summary

| Compound ID | % Inhibition of pACC Signal (at 10 µM) |

|---|---|

| Cmpd-001 | 95.2 |

| Cmpd-002 | 88.7 |

| ... | ... |

| DMSO Control | 0.0 |

| Positive Control | 99.5 |

Table 2: IC50 Values for Confirmed Hits

| Compound ID | IC50 (µM) for pACC Inhibition |

|---|---|

| Cmpd-001 | 0.5 |

| Cmpd-002 | 1.2 |

| ... | ... |

Table 3: Effect of Hits on Intracellular Nucleotide Levels

| Compound ID (at 10 µM) | Relative Adenosine Level | Relative AMP Level |

|---|---|---|

| Cmpd-001 | No significant change | No significant change |

| Cmpd-003 (Esterase Inhibitor) | Decrease | Decrease |

| DMSO Control | 100% | 100% |

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2',3',5'-Tri-O-acetyladenosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3',5'-Tri-O-acetyladenosine is a protected derivative of the nucleoside adenosine, often used as a key intermediate in the synthesis of various biologically active adenosine analogues. Ensuring the purity of this starting material is critical for the successful synthesis of target molecules and for minimizing the presence of impurities in final active pharmaceutical ingredients. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and for the separation of its potential related substances.

While specific literature on the purity analysis of this compound is not extensively available, a reliable method can be adapted from established protocols for structurally similar compounds, such as 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine.[1][2][3][4] This method utilizes reversed-phase chromatography with UV detection, a widely accepted technique for the analysis of nucleoside derivatives.

Experimental Protocol

1. Apparatus and Materials

-

HPLC System: A system equipped with a gradient pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV detector.

-

Column: A reversed-phase C18 column (e.g., ReproSil-Pur 120 C18, 3 µm, 2 mm x 100 mm or similar) is recommended for efficient separation.[4]

-

Data Acquisition and Processing Software.

-

Analytical Balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.22 µm or 0.45 µm).

2. Reagents and Materials

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or purified water.

-

Formic Acid: Analytical grade (optional, for mobile phase modification).

-

Ammonium Acetate: Analytical grade (optional, for mobile phase modification).

-

This compound reference standard.

-

Sample of this compound for analysis.

3. Chromatographic Conditions